molecular formula C15H14N6O2S3 B6118752 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE CAS No. 824944-26-5

2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE

Cat. No.: B6118752
CAS No.: 824944-26-5
M. Wt: 406.5 g/mol
InChI Key: MGPMVTCXBWMEBP-UHFFFAOYSA-N
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Description

2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a combination of pyrimidine, thiadiazole, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiadiazole intermediates, which are then coupled through a series of reactions involving nucleophilic substitution and condensation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-AMINO-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETIC ACID: Shares the pyrimidine core but lacks the thiadiazole and benzylsulfanyl groups.

    2-[5-METHANESULFONYLAMINO-2-(4-AMINOPHENYL)-6-OXO-1,6-DIHYDRO-1-PYRIMIDINYL]-N-(3,3,3-TRIFLUORO-1-ISOPROPYL-2-OXOPROPYL)ACETAMIDE: Contains a similar pyrimidine structure but with different substituents.

Uniqueness

The uniqueness of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both pyrimidine and thiadiazole rings, along with the benzylsulfanyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2S3/c16-10-6-11(22)18-13(17-10)24-8-12(23)19-14-20-21-15(26-14)25-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,19,20,23)(H3,16,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPMVTCXBWMEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)CSC3=NC(=CC(=O)N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801108566
Record name Acetamide, 2-[(6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)thio]-N-[5-[(phenylmethyl)thio]-1,3,4-thiadiazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801108566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824944-26-5
Record name Acetamide, 2-[(6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)thio]-N-[5-[(phenylmethyl)thio]-1,3,4-thiadiazol-2-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=824944-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-[(6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)thio]-N-[5-[(phenylmethyl)thio]-1,3,4-thiadiazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801108566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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